molecular formula C19H17BrFN5OS B11565851 N-(4-bromo-3-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-bromo-3-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11565851
M. Wt: 462.3 g/mol
InChI Key: UUJLNIHMSNXDLY-UHFFFAOYSA-N
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Description

N-(4-BROMO-3-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and methyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-3-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a multi-step process involving the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is typically carried out at room temperature, resulting in excellent yields . The reaction conditions are mild, making the process efficient and straightforward.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-3-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-(4-BROMO-3-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine, fluorine, and methyl groups in its structure can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
  • N-(4-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
  • N-(4-FLUOROPHENYL)-6-(4-BROMOPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE

Uniqueness

The uniqueness of N-(4-BROMO-3-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H17BrFN5OS

Molecular Weight

462.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H17BrFN5OS/c1-10-9-14(7-8-15(10)20)22-18(27)17-16(12-3-5-13(21)6-4-12)25-26-11(2)23-24-19(26)28-17/h3-9,16-17,25H,1-2H3,(H,22,27)

InChI Key

UUJLNIHMSNXDLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)F)Br

Origin of Product

United States

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